

Spectral Analysis of 6-Octadecynenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the long-chain aliphatic nitrile, **6-Octadecynenitrile** (C₁₈H₃₁N). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for **6-Octadecynenitrile**. This information is critical for the structural elucidation and quality control of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.15	Triplet	2H	-CH₂-C≡C-
~2.15	Triplet	2H	-C≡C-CH₂-
~2.30	Triplet	2H	-CH2-CN
~1.20-1.60	Multiplet	20H	-(CH ₂) ₁₀ -
~0.88	Triplet	3H	-СНз

¹³C NMR

Chemical Shift (ppm)	Assignment
~119	-CN
~80	-C≡C-
~80	-C≡C-
~32-22	-(CH ₂) ₁₂ -
~18	-CH₂-C≡C-
~17	-CH2-CN
~14	-CH₃

Note: ¹³C NMR data is reported as being computed using the HOSE (Hierarchical Organisation of Spherical Environments) algorithm, suggesting a predicted rather than experimentally derived spectrum.[1]

Table 2: Infrared (IR) Spectroscopy Data



Wavenumber (cm⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~2245	Medium	C≡N stretch (nitrile)
~2230	Weak	C≡C stretch (alkyne)
~1465	Medium	C-H bend (alkane)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
261.2	Low	[M]+ (Molecular Ion)
134.0	High	Top Peak
67.0	Medium	2nd Highest Peak
81.0	Medium	3rd Highest Peak

The molecular formula of **6-Octadecynenitrile** is $C_{18}H_{31}N$, corresponding to a molecular weight of approximately 261.45 g/mol .[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **6-Octadecynenitrile** would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the signals to singlets for each unique carbon atom.



Infrared (IR) Spectroscopy

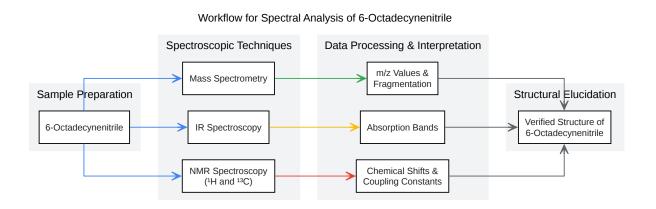
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The sample would then be scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample would be injected into the GC, where it is vaporized and separated from any impurities. Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

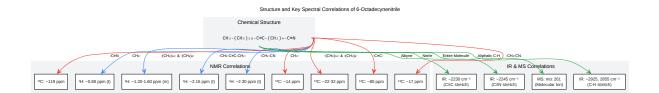
The following diagrams illustrate the workflow for spectral analysis and the structural correlations of **6-Octadecynenitrile**.





Click to download full resolution via product page

Workflow for the spectral analysis of **6-Octadecynenitrile**.



Click to download full resolution via product page

Key spectral correlations for 6-Octadecynenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectral Analysis of 6-Octadecynenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13798044#spectral-data-of-6-octadecynenitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com